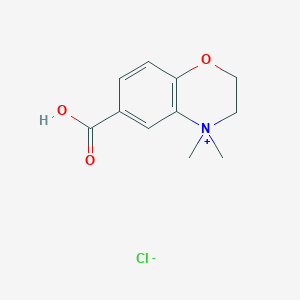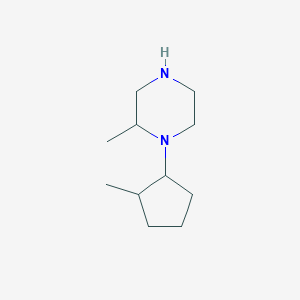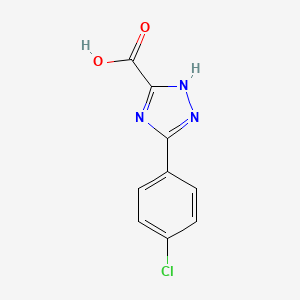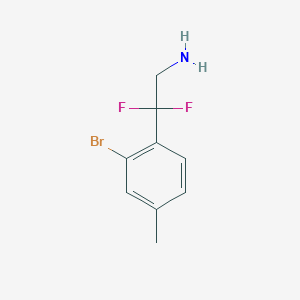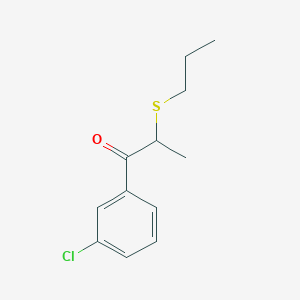![molecular formula C25H14BrCl B13647504 2-Bromo-2'-chloro-9,9'-spirobi[fluorene]](/img/structure/B13647504.png)
2-Bromo-2'-chloro-9,9'-spirobi[fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2’-chloro-9,9’-spirobi[fluorene] is a chemical compound with the molecular formula C25H14BrCl and a molecular weight of 429.74 g/mol . It is a derivative of spirobi[fluorene], characterized by the presence of bromine and chlorine atoms at specific positions on the fluorene rings. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-chloro-9,9’-spirobi[fluorene] typically involves the bromination and chlorination of spirobi[fluorene]. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of 2-Bromo-2’-chloro-9,9’-spirobi[fluorene] involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-chloro-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirobi[fluorene] derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Bromo-2’-chloro-9,9’-spirobi[fluorene] has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-2’-chloro-9,9’-spirobi[fluorene] involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in determining the compound’s reactivity and binding affinity. The spirobi[fluorene] core provides structural stability and influences the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-9,9’-spirobi[fluorene]
- 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]
- 2-Chloro-9,9’-spirobi[fluorene]
Uniqueness
2-Bromo-2’-chloro-9,9’-spirobi[fluorene] is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical and physical properties. This dual substitution pattern enhances its versatility in various chemical reactions and applications compared to its mono-substituted counterparts .
Properties
Molecular Formula |
C25H14BrCl |
|---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
2'-bromo-2-chloro-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H14BrCl/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H |
InChI Key |
WACBNQHQGKZXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)Br)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



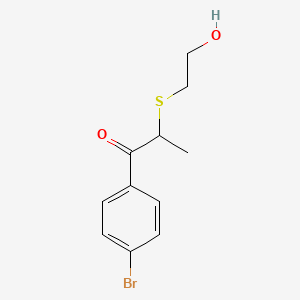
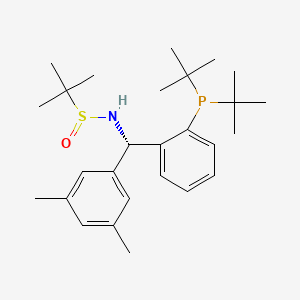
![4-[4-(3-Fluorophenyl)triazol-1-yl]-2-[4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13647448.png)
![3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)

![1-[(2-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13647464.png)
